4-Desfluoro-2-Fluoro Droperidol is a derivative of droperidol, a butyrophenone antipsychotic used primarily for its antiemetic and sedative properties. This compound is characterized by the substitution of fluorine atoms in its molecular structure, which enhances its pharmacological profile. The chemical is classified under organic compounds, specifically as a member of the butyrophenone class, which is known for its neuroleptic effects.
4-Desfluoro-2-Fluoro Droperidol can be sourced from various chemical suppliers and research institutions. It is cataloged with the CAS number 1026015-45-1, indicating its unique identification in chemical databases . The compound is often synthesized for research purposes and may not be widely available in clinical settings.
The synthesis of 4-Desfluoro-2-Fluoro Droperidol typically involves several steps, including halogenation and substitution reactions. The process may start with the synthesis of a precursor compound that contains the necessary functional groups for further modification.
Technical Details:
The exact synthetic route may vary based on laboratory protocols and available reagents .
The molecular structure of 4-Desfluoro-2-Fluoro Droperidol can be represented as follows:
The structure features a butyrophenone core with two fluorine substitutions that significantly influence its pharmacological activity.
The structural data can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule and confirm its identity .
4-Desfluoro-2-Fluoro Droperidol can undergo various chemical reactions typical for fluorinated compounds. These reactions include:
Technical Details:
The reactivity of 4-Desfluoro-2-Fluoro Droperidol is influenced by its electron-withdrawing fluorine substituents, which stabilize negative charges during reactions .
The mechanism of action for 4-Desfluoro-2-Fluoro Droperidol primarily revolves around its interaction with dopamine receptors in the central nervous system. As a butyrophenone derivative, it acts as an antagonist at dopamine D2 receptors, leading to reduced dopaminergic activity.
Research indicates that this mechanism contributes to its antiemetic and sedative effects, making it effective in managing nausea and anxiety during medical procedures .
Relevant data regarding these properties can be crucial for handling and storage considerations in laboratory settings .
4-Desfluoro-2-Fluoro Droperidol has potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. Its properties make it suitable for:
The synthesis of 4-Desfluoro-2-Fluoro Droperidol (CAS 1026015-45-1, C₂₂H₂₂FN₃O₂) requires precise fluorination methodologies to achieve the 2-fluorophenyl configuration instead of the conventional 4-fluorophenyl group in droperidol. Key approaches include:
Table 1: Comparative Analysis of Fluorination Methods for 2-Fluorophenyl Synthesis
Method | Reagent | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|
Directed Ortho-Metalation | t-BuLi/NFSI | -78°C | 85–90 | High (o:m:p >95:3:2) |
Halex Exchange | KF/18-crown-6 | 150°C | 70–75 | Moderate (SNAr only) |
Electrophilic Fluorination | Selectfluor® | RT–80°C | 55–60 | Low (multiple products) |
The 2-fluoro substitution fundamentally alters electronic and steric properties compared to classic droperidol’s 4-fluorophenyl group:
The synthesis of 4-Desfluoro-2-Fluoro Droperidol relies on three critical intermediates:
The final assembly of 4-Desfluoro-2-Fluoro Droperidol involves alkylation of Impurity A with 4-(2-fluorophenyl)-4-oxobutyl chloride. Key optimizations include:
Table 2: Alkylation Reaction Optimization Parameters
Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Solvent | DMF | MIBK | 64% → 89% |
Catalyst | None | 10 mol% TBAI | Time reduced 67% |
Stoichiometry (Intermediate:Acid chloride) | 1:1.2 | 1:1.05 | Impurities <3% |
Temperature | 60°C | 80°C | Rate increase 40% |
Suppliers like Clearsynth and Pharmaffiliates must align impurity synthesis with ICH Q3A/B guidelines:
Table 3: Key Impurity Standards for 4-Desfluoro-2-Fluoro Droperidol
Impurity Designation | CAS Number | Chemical Name | Acceptance Threshold |
---|---|---|---|
Impurity A | 2147-83-3 | 1-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | ≤0.20% |
Impurity B | 1026015-45-1 | 1-[1-[4-(2-Fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one | ≤0.15% |
Impurity D (Free base) | 466118-75-2 | (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide | ≤0.10% |
Impurity E | 1346604-17-8 | 1-(1-(4-(4-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl)butanoyl)phenyl)-1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | ≤0.10% |
1,2,3,6-Tetradehydro Droperidol | 60373-77-5 | Brominated analogue (position varies) | ≤0.10% |
CAS No.: 3225-82-9
CAS No.: 151436-49-6
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6